molecular formula C6H5F2NO2S B3375676 2,3-Difluorobenzene-1-sulfonamide CAS No. 1133122-99-2

2,3-Difluorobenzene-1-sulfonamide

Cat. No.: B3375676
CAS No.: 1133122-99-2
M. Wt: 193.17 g/mol
InChI Key: DWBWMAAYLWUXQK-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, and a sulfonamide group (-SO2NH2) attached to the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzene-1-sulfonamide typically involves the reaction of 2,3-difluoroaniline with sulfonyl chloride under basic conditions. The reaction proceeds as follows: [ \text{2,3-Difluoroaniline} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow methodologies, which offer advantages such as improved safety, higher yields, and reduced reaction times. For example, the Balz-Schiemann reaction can be employed to synthesize difluorobenzene derivatives, which can then be converted to the sulfonamide .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although care must be taken to avoid over-oxidation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides .

Scientific Research Applications

2,3-Difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 3,5-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 2,4-Difluorobenzenesulfonamide

Comparison: While these compounds share the sulfonamide group and fluorine substitutions, their positions on the benzene ring result in different chemical properties and reactivities. For example, 2,3-Difluorobenzene-1-sulfonamide is unique in its specific inhibition of certain enzymes, which may not be as pronounced in its isomers .

Properties

IUPAC Name

2,3-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBWMAAYLWUXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133122-99-2
Record name 2,3-difluorobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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